molecular formula C14H20Cl2N2O B2678929 1-(4-Benzylpiperazino)-2-chloropropan-1-one hydrochloride CAS No. 334974-50-4

1-(4-Benzylpiperazino)-2-chloropropan-1-one hydrochloride

Cat. No. B2678929
CAS RN: 334974-50-4
M. Wt: 303.23
InChI Key: PIMORPUGXSSTHL-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazino)-2-chloropropan-1-one hydrochloride is a synthetic compound. It is a derivative of benzylpiperazine, which is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties . Benzylpiperazine is a common nitrogen heterocycle in drug discovery and is the key component of several blockbuster drugs .


Synthesis Analysis

The synthesis of benzylpiperazine derivatives involves several steps, including the Blanc reaction, oxidation, and alkylation . The synthesis of piperazines has recently seen major advances in the C–H functionalization of the carbon atoms of the piperazine ring .


Molecular Structure Analysis

Structurally, piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzylpiperazine derivatives include the Blanc reaction, oxidation, and alkylation . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Safety and Hazards

Benzylpiperazine, a related compound, has been reported to have adverse effects including acute psychosis, renal toxicity, and seizures . Its sale is banned in several countries . For 1-Benzylpiperidin-4-one hydrochloride, a related compound, safety data sheets suggest that if inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-chloropropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O.ClH/c1-12(15)14(18)17-9-7-16(8-10-17)11-13-5-3-2-4-6-13;/h2-6,12H,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMORPUGXSSTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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